![molecular formula C21H19N3O B5550245 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5550245.png)

1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

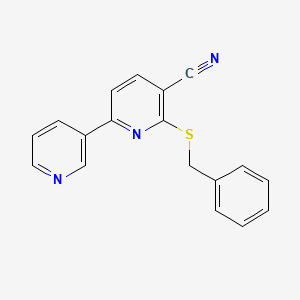

The synthesis of compounds related to 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile often involves recyclization processes or reactions between cyclic enehydrazino ketones with arylidenemalononitriles. For instance, Lichitsky et al. (2002) described a method for synthesizing 12-aryl-1-oxo-1,2,3,4,5,12-hexahydroindolo-[2,1-b]quinazoline-6-carbonitriles, which is based on recyclization of related compounds. The molecular structure of one such compound was studied via X-ray diffraction analysis, highlighting the precise arrangements of its atoms and bonds (Lichitsky et al., 2002).

Molecular Structure Analysis

Understanding the molecular structure is crucial for assessing the compound's reactivity and properties. Kumar et al. (2012) synthesized 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives and confirmed their structures using single crystal X-ray diffraction. These analyses provide valuable insights into the spatial arrangement and electronic configuration, which are essential for predicting chemical behavior (Kumar et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds often involve C-C bond formation and subsequent functionalization. For example, the AlCl3-mediated C-C bond-forming reaction between 2-chloroquinoline-3-carbonitrile and various indoles, as demonstrated by Kumar et al. (2012), showcases the versatility and reactivity of these molecules (Kumar et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for the application of these compounds in various fields. Aly et al. (2018) explored the synthesis of spiro[indoline-3,4′-pyrano[3,2-c]quinolone]-3′-carbonitriles, providing insight into their physical characteristics through NMR, IR, and mass spectral data, along with X-ray structural analyses for some compounds (Aly et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further transformations, are highlighted in the synthesis and characterization studies. The work by Lichitsky et al. (2002) and Kumar et al. (2012) exemplifies the methodologies for elucidating these properties, demonstrating the compound's potential for further chemical manipulation and application (Lichitsky et al., 2002); (Kumar et al., 2012).

Wissenschaftliche Forschungsanwendungen

Photochemistry Insights

Research on dimethyl quinoline-3,4-dicarboxylate N-oxides, closely related to the quinoline part of the target compound, reveals photochemical rearrangements producing indole derivatives among other products. These reactions are significant in understanding the behavior of similar compounds under photochemical conditions, which could be relevant in fields like organic synthesis and material science (Irvine, Summers, & Taylor, 1983).

Photovoltaic Applications

Derivatives of quinoline, specifically pyrano[3,2-c]quinoline derivatives, have been studied for their photovoltaic properties. These compounds exhibit rectification behavior and photovoltaic properties under illumination, making them candidates for use in organic–inorganic photodiode fabrication. This highlights the potential application of related compounds in renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Structural and Optical Properties

Studies on the structural and optical properties of quinoline derivatives, such as pyrano[3,2-c]quinoline derivatives, show that these compounds can form polycrystalline nanocrystallites dispersed in an amorphous matrix upon thermal deposition. Their optical properties, including absorption parameters and electronic transition types, are well-documented. This information is crucial for applications in optics and material science (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Quinoline derivatives have been analyzed for their corrosion inhibition effects on mild steel in acidic mediums. These studies provide insights into the potential application of similar compounds as corrosion inhibitors, which is significant for the chemical industry and materials protection (Singh, Srivastava, & Quraishi, 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylindole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O/c1-15-18(13-22)17-9-3-5-11-20(17)24(15)14-21(25)23-12-6-8-16-7-2-4-10-19(16)23/h2-5,7,9-11H,6,8,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDLKBKNORAIOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(=O)N3CCCC4=CC=CC=C43)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)

![2-bromo-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5550170.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)

![N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5550267.png)